molecular formula C11H11BrN2O3S B5587080 1-(4-bromo-3-ethoxybenzenesulfonyl)-1H-pyrazole

1-(4-bromo-3-ethoxybenzenesulfonyl)-1H-pyrazole

Cat. No.: B5587080
M. Wt: 331.19 g/mol
InChI Key: BKYWVFCVRCKKBE-UHFFFAOYSA-N
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Description

1-(4-bromo-3-ethoxybenzenesulfonyl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a 4-bromo-3-ethoxybenzenesulfonyl group

Mechanism of Action

The mechanism of action of a pyrazole compound would depend on its specific structure and the biological target it interacts with. Many pyrazoles exhibit biological activity by interacting with enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with a pyrazole compound would depend on its specific structure. Some pyrazoles are used as pharmaceuticals and have been thoroughly tested for safety, while others may be novel compounds with unknown safety profiles .

Future Directions

The field of pyrazole chemistry is a dynamic and rapidly evolving area of research. Future directions could include the development of new synthetic methods, the discovery of novel pyrazole-based drugs, and the exploration of new applications for pyrazole compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromo-3-ethoxybenzenesulfonyl)-1H-pyrazole typically involves the reaction of 4-bromo-3-ethoxybenzenesulfonyl chloride with pyrazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromo-3-ethoxybenzenesulfonyl)-1H-pyrazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

1-(4-bromo-3-ethoxybenzenesulfonyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-bromo-3-methoxybenzenesulfonyl)-1H-pyrazole
  • 1-(4-chloro-3-ethoxybenzenesulfonyl)-1H-pyrazole
  • 1-(4-bromo-3-ethoxybenzenesulfonyl)-1H-imidazole

Uniqueness

1-(4-bromo-3-ethoxybenzenesulfonyl)-1H-pyrazole is unique due to the presence of both the ethoxy and sulfonyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-(4-bromo-3-ethoxyphenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O3S/c1-2-17-11-8-9(4-5-10(11)12)18(15,16)14-7-3-6-13-14/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYWVFCVRCKKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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